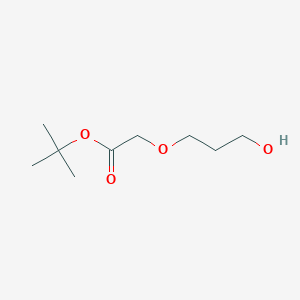
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound that belongs to the class of organic compounds known as benzopyrans . Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzopyran backbone, with an ethynyl group (-C≡CH) attached at the 4-position, and a hydroxyl group (-OH) also at the 4-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ethynyl and hydroxyl groups. The ethynyl group can undergo addition reactions, while the hydroxyl group can participate in various reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the ethynyl group could increase its lipophilicity, while the hydroxyl group could contribute to its solubility in polar solvents .科学研究应用
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research. It has been used in drug discovery, drug delivery, and drug metabolism studies. This compound has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs. It has been used to study the effects of drugs on the body, as well as the metabolism of drugs. This compound has also been used in studies of the structure-activity relationships of drugs, as well as in studies of drug-drug interactions.
作用机制
Target of Action
A related compound has been found to interact with the estrogen receptor alpha (erα) in living cells . This suggests that 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol may also target similar receptors or proteins.
Mode of Action
It’s suggested that related compounds may indirectly activate erα through an interaction with a target contributing to a cross-talk mechanism . This could potentially enhance the potency of these compounds to associate with the receptor .
实验室实验的优点和局限性
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, and it is relatively inexpensive to purchase. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not soluble in water, which can limit its use in some experiments. Additionally, this compound is not as widely available as some other compounds, which can make it difficult to obtain.
未来方向
There are a number of potential future directions for 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol research. One potential future direction is the development of new synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and drug delivery systems. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for diseases. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to the development of new and improved laboratory protocols.
合成方法
The most common method for synthesizing 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is the Wittig reaction. This reaction involves the use of a phosphonium salt as a reagent and a carbonyl compound as a nucleophile. The Wittig reaction produces an alkene, which can then be converted into this compound by a subsequent oxidation reaction. Other methods for synthesizing this compound include the use of Grignard reagents, Friedel-Crafts alkylation, and the use of a nitroalkene.
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol involves the conversion of a substituted benzaldehyde to a substituted benzopyran, followed by the addition of an ethynyl group to the resulting compound.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "dimethyl sulfoxide", "sodium methoxide", "acetylene", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with acetic anhydride and sodium acetate in dimethyl sulfoxide to form 4-acetoxybenzaldehyde.", "Step 2: Cyclization of 4-acetoxybenzaldehyde with sodium methoxide in methanol to form 4-acetoxy-3,4-dihydro-2H-1-benzopyran.", "Step 3: Hydrolysis of 4-acetoxy-3,4-dihydro-2H-1-benzopyran with sodium hydroxide to form 4-hydroxy-3,4-dihydro-2H-1-benzopyran.", "Step 4: Addition of acetylene to 4-hydroxy-3,4-dihydro-2H-1-benzopyran in the presence of palladium on carbon catalyst to form 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol." ] } | |
CAS 编号 |
7314-15-0 |
分子式 |
C11H10O2 |
分子量 |
174.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



